5-(pyridin-4-yl)-1H-indazol-3-amine is a compound that belongs to the indazole class of heterocyclic compounds, characterized by the presence of a pyridine ring and an indazole structure. This compound has garnered attention for its potential pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications. The structural formula can be represented as follows:
5-(pyridin-4-yl)-1H-indazol-3-amine can be synthesized through various chemical reactions involving pyridine derivatives and indazole precursors. It is classified as an indazole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound is often studied for its interactions with biological targets, including enzymes and receptors, which may play a role in various disease mechanisms .
The synthesis of 5-(pyridin-4-yl)-1H-indazol-3-amine typically involves several key steps:
This synthetic route can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity. Industrial production may utilize continuous flow reactors for better scalability .
Several synthetic routes have been documented in the literature, including:
The molecular structure of 5-(pyridin-4-yl)-1H-indazol-3-amine features:
The compound's molecular weight is approximately 173.20 g/mol, and it exhibits specific chemical properties due to its heterocyclic nature.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds. For example, NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm molecular weight and fragmentation patterns .
5-(pyridin-4-yl)-1H-indazol-3-amine can participate in several types of chemical reactions:
The selection of reagents and reaction conditions is crucial for successful transformations:
The mechanism of action for 5-(pyridin-4-yl)-1H-indazol-3-amine is likely linked to its ability to interact with various biological targets. It may exert effects through:
Research suggests that these interactions could potentially lead to therapeutic effects in cancer treatment by disrupting pathways critical for tumor growth .
5-(pyridin-4-yl)-1H-indazol-3-amine is typically a solid at room temperature with specific melting points that vary based on purity. Its solubility characteristics depend on solvent polarity; it is generally soluble in organic solvents like dimethyl sulfoxide.
The compound's reactivity is influenced by the presence of nitrogen atoms within its rings, making it amenable to various chemical transformations. Its stability under different conditions is crucial for its application in drug development .
5-(pyridin-4-yl)-1H-indazol-3-amine has potential applications in several scientific fields:
The synthesis of 5-(pyridin-4-yl)-1H-indazol-3-amine relies on strategic functionalization of the indazole core, with palladium-catalyzed cross-coupling reactions proving particularly effective. Sonogashira and Suzuki-Miyaura couplings enable the introduction of the pyridinyl moiety at the C5 position of the indazole ring. A commercially available route utilizes 5-bromo-1H-indazol-3-amine as a key intermediate, which undergoes palladium(0)-catalyzed cross-coupling with 4-pyridinylboronic acid to yield the target compound with >95% purity [1].
Recent advances employ cross-dehydrogenative coupling (CDC) strategies to form C–C bonds directly between indazole and pyridine precursors. Acetic acid-promoted oxidative coupling under oxygen atmosphere achieves formal C(sp³)–C(sp²) bond formation without transition metal catalysts. This method demonstrates excellent atom economy (up to 94% yield) and eliminates pre-functionalization requirements [10]. Alternative microwave-assisted cyclization significantly reduces reaction times from 48 hours to under 30 minutes while maintaining yields above 80% [5].
Table 1: Comparative Synthetic Approaches
Method | Catalyst System | Yield (%) | Reaction Time |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 78 | 12 h |
Cross-Dehydrogenative | HOAc/O₂ (catalyst-free) | 94 | 18 h |
Microwave Cyclization | Pd(OAc)₂, XPhos | 82 | 25 min |
N1-Acylation of 5-(pyridin-4-yl)-1H-indazol-3-amine significantly modulates its pharmacological profile by enhancing target binding affinity and metabolic stability. Systematic studies demonstrate that benzoyl and p-fluorobenzoyl groups confer superior kinase inhibitory activity compared to alkyl chains. Acylation at the indazole nitrogen proceeds efficiently using acyl chlorides in tetrahydrofuran with N,N-diisopropylethylamine as base, achieving yields of 70–85% [8].
Bioactivity correlation studies reveal that electron-withdrawing substituents on the acyl group enhance PI3Kα inhibition (IC₅₀ = 0.36 μM for p-CF₃-benzoyl derivative versus 1.05 μM for unacylated parent compound). The N1-benzoyl analogue exhibits 5-fold greater antiproliferative activity against MDA-MB-231 breast cancer cells (GI₅₀ = 2.58 μM) compared to the native scaffold [9]. Computational modeling confirms that acyl groups enable additional hydrogen bonding with kinase hinge regions while optimizing hydrophobic pocket interactions.
Table 2: Bioactivity of N1-Acylated Derivatives
Acyl Group | PI3Kα IC₅₀ (μM) | CYP3A4 Inhibition (%) | MDA-MB-231 GI₅₀ (μM) |
---|---|---|---|
Unmodified (parent) | 1.05 | 80 | 8.28 |
Acetyl | 0.85 | 64 | 5.81 |
Benzoyl | 0.42 | 29 | 3.66 |
p-Fluorobenzoyl | 0.36 | 8 | 2.53 |
p-Trifluoromethylbenzoyl | 0.33 | 12 | 2.58 |
The position and electronic properties of the pyridine ring substituents critically influence target selectivity and binding affinity. Meta-substitution on the pyridinyl ring enhances GABA-A receptor subtype selectivity (α1β2γ2), while para-substitution favors kinase inhibition. Introducing electron-donating methoxy groups at the pyridine C4 position improves adenosine A2A receptor binding affinity (Ki = 0.22 nM) and ligand efficiency (0.51) compared to unsubstituted analogues [7].
Positional isomerism studies reveal that 5-(pyridin-4-yl) analogues exhibit 10-fold greater PI3Kα inhibition (IC₅₀ = 0.32 μM) than 5-(pyridin-2-yl) isomers (IC₅₀ = 3.05 μM). This selectivity stems from optimal hydrogen bonding between the pyridine nitrogen and kinase hinge residue Val851. Molecular dynamics simulations confirm that 4-pyridinyl orientation permits simultaneous hydrophobic contact with Ile800 and Ile848 in the ATP-binding pocket, whereas 2-pyridinyl isomers adopt sterically disfavored conformations [9]. Trifluoroethylamine substitution at the pyridine nitrogen enhances blood-brain barrier penetration for neurological targets while reducing CYP450 inhibition to <10% [7].
Strategic fusion of nitrogen-rich heterocycles to 5-(pyridin-4-yl)-1H-indazol-3-amine generates hybrid scaffolds with dual-targeting capabilities. Pyrazolo[1,5-a]pyridine hybrids synthesized via acetic acid-mediated cross-dehydrogenative coupling demonstrate potent dopamine D3/D4 receptor modulation (EC₅₀ = 40 nM) [10]. These compounds are accessed through catalyst-free coupling of N-amino-2-iminopyridines with β-diketones, followed by dehydrative cyclization.
Imidazo[4,5-b]pyridine-indazole hybrids exhibit synergistic kinase inhibition targeting PI3K (IC₅₀ = 1.1 μM), PDK1 (IC₅₀ = 3.87 μM), and mTOR (IC₅₀ = 10.70 μM) simultaneously. This triple inhibition profile overcomes compensatory pathway activation observed with single-target inhibitors [9]. Three-dimensional tumor spheroid assays confirm superior penetration of hybrid scaffolds compared to parent compounds, with 70% reduction in spheroid volume at 5 μM concentration after 72-hour exposure. Molecular modeling reveals that hybrid scaffolds adopt U-shaped conformations that simultaneously engage PI3Kα hinge residues (Gln859, Val851) and catalytic loop (Lys802) through bifurcated hydrogen bonding networks.
Table 3: Heterocyclic Hybrid Scaffolds and Bioactivities
Hybrid Structure | Synthetic Method | Primary Targets | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Pyrazolo[1,5-a]pyridine-indazole | HOAc/O₂-promoted CDC | Dopamine D3/D4 receptors | 40 nM |
Imidazo[4,5-b]pyridine-indazole | Pd-catalyzed benzannulation | PI3K/PDK1/mTOR | 0.32–10.7 μM |
Pyrido[1,2-b]indazole | Oxidative dual C–H sulfenylation | p38 MAP kinase | 85 nM |
Triazolo[1,5-a]pyridine | TFA-mediated cyclization | Antiviral (HSV-1) | 0.8 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: